molecular formula C14H17NO4 B8383942 Methyl 4-(4-methyl-3-oxopentanamido)benzoate

Methyl 4-(4-methyl-3-oxopentanamido)benzoate

Cat. No. B8383942
M. Wt: 263.29 g/mol
InChI Key: WPYOOLFPHVFLKT-UHFFFAOYSA-N
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Patent
US08026377B2

Procedure details

To a solution of methyl-4-aminobenzoate (250 g, 1.65 moles) in toluene (2.4 L) was added methyl-4-methyl-3-oxopentanoate (237.7 g, 1.648 moles) and ethylene diamine (1.15 ml, 0.016 moles). The reaction mixture was refluxed for about 20-25 hours. The solvent was removed under reduced pressure to obtain a solid residue. The residue was dissolved in ethyl acetate (2.4 L). The organic phase was washed with an acid (e.g., 20% w/w hydrochloric acid 0.5 L) followed by de-ionized water. It was further washed with a 10% sodium bicarbonate solution, followed by de-ionized water and saturated brine. The solvent was removed under reduced pressure. To this was added hexane while stirring and the solid precipitated out completely. The solid was filtered and washed with hexane. The solid was dried to yield the title product in 99.45% purity.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
237.7 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.C[O:13][C:14](=O)[CH2:15][C:16](=[O:20])[CH:17]([CH3:19])[CH3:18].C(N)CN>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:18][CH:17]([CH3:19])[C:16](=[O:20])[CH2:15][C:14]([NH:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([O:2][CH3:1])=[O:11])=[CH:5][CH:6]=1)=[O:13]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N)=O
Name
Quantity
237.7 g
Type
reactant
Smiles
COC(CC(C(C)C)=O)=O
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
2.4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for about 20-25 hours
Duration
22.5 (± 2.5) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a solid residue
WASH
Type
WASH
Details
The organic phase was washed with an acid (e.g., 20% w/w hydrochloric acid 0.5 L)
WASH
Type
WASH
Details
It was further washed with a 10% sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To this was added hexane
CUSTOM
Type
CUSTOM
Details
the solid precipitated out completely
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Name
Type
product
Smiles
CC(C(CC(=O)NC1=CC=C(C(=O)OC)C=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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